

In-Depth Technical Guide: Synthesis and Characterization of C.I. Acid Green 25

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Compound of Interest

Compound Name: Acid Blue 40

Cat. No.: B1260542

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An important clarification regarding the topic: Initial research indicates that the designation C.I. 62125 is not commonly associated with a well-defined chemical structure in publicly accessible databases. However, the search for related terms, particularly "Alizarin Cyanine Green," consistently leads to C.I. Acid Green 25 (C.I. 61570), with the CAS Number 4403-90-1. This guide will therefore focus on the synthesis and characterization of C.I. Acid Green 25, a commercially significant anthraquinone dye. It is highly probable that C.I. 62125 is a less common or erroneous identifier for this compound.

Introduction

C.I. Acid Green 25, also known by trade names such as Alizarin Cyanine Green F, is a synthetic anthraquinone dye valued for its vibrant green hue and good fastness properties.^[1]^[2] Its molecular structure features a central anthraquinone core with two substituted amino groups, which are further sulfonated to ensure water solubility. This dye finds extensive application in the coloring of various materials, including textiles (wool, silk, nylon), leather, paper, and in the formulation of inks and cosmetics.^[1]^[3]^[4] This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. Acid Green 25, intended for researchers, scientists, and professionals in the field of drug development and materials science.

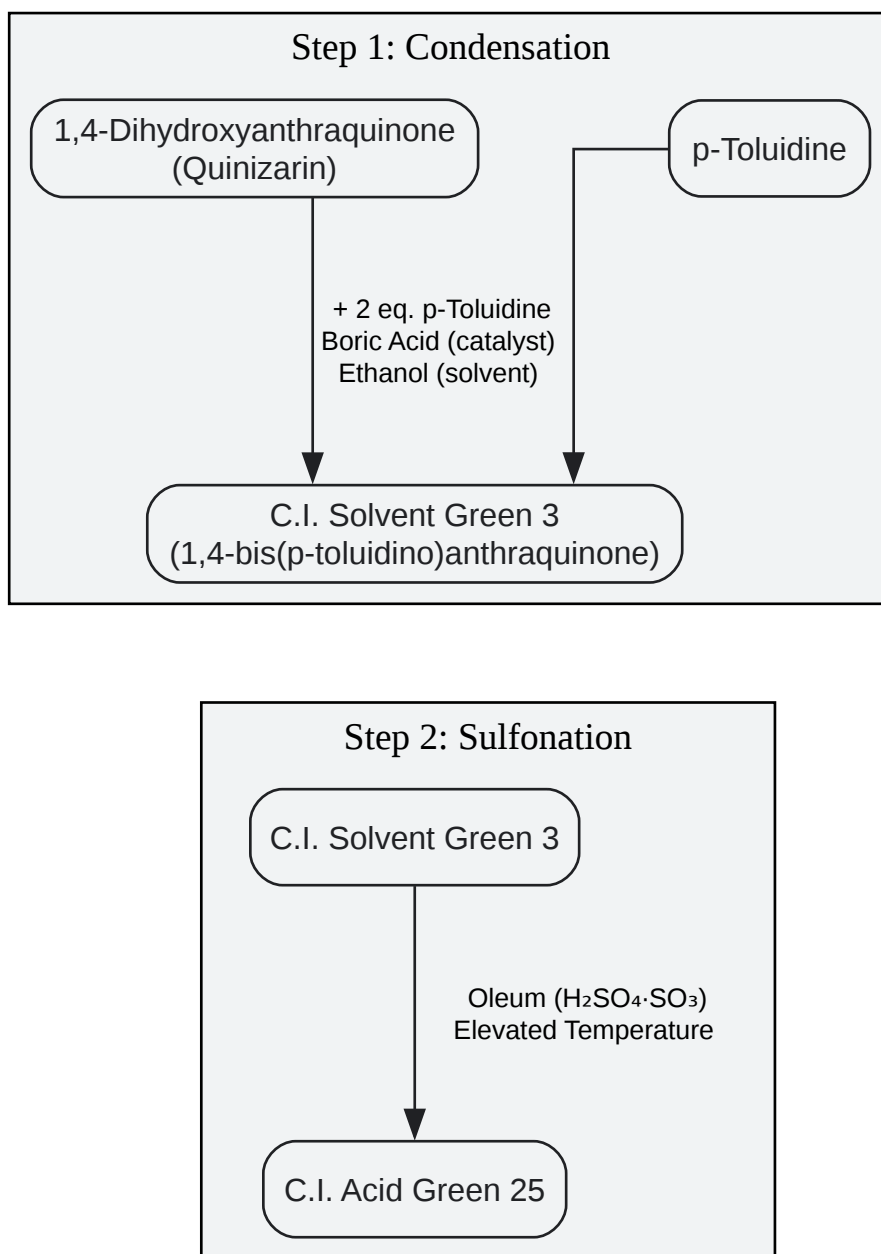
Synthesis of C.I. Acid Green 25

The synthesis of C.I. Acid Green 25 is a two-step process that begins with the formation of a non-sulfonated intermediate, C.I. Solvent Green 3, followed by a sulfonation reaction to yield

the final water-soluble dye.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:



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Caption: Synthesis pathway of C.I. Acid Green 25.

Experimental Protocols

Step 1: Synthesis of C.I. Solvent Green 3 (1,4-bis(p-toluidino)anthraquinone)

This step involves the condensation of 1,4-dihydroxyanthraquinone (quinizarin) with p-toluidine. The use of a mixture of quinizarin and its leuco (reduced) form can facilitate the reaction.

Materials:

- 1,4-Dihydroxyanthraquinone (Quinizarin)
- p-Toluidine
- Boric Acid (catalyst)
- Ethanol (solvent)
- Sodium Bisulfite (antioxidant, optional)
- Benzene (azeotropic agent, optional)

Procedure:

- To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dihydroxyanthraquinone, ethanol, and boric acid. If using, also add sodium bisulfite and the leuco form of 1,4-dihydroxyanthraquinone which can act as a reaction initiator.
- Add p-toluidine to the mixture. The molar ratio of 1,4-dihydroxyanthraquinone to p-toluidine should be approximately 1:2.
- Heat the reaction mixture to reflux (around 64 ± 2 °C if using ethanol and benzene) and maintain for several hours (e.g., 12 hours).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature (around 20 °C).[5]
- The solid product, C.I. Solvent Green 3, will precipitate out of the ethanol solution due to its low solubility.[6]

- Collect the precipitate by filtration and wash with ethanol to remove unreacted starting materials and byproducts.
- Dry the resulting solid to obtain C.I. Solvent Green 3.

Step 2: Sulfonation of C.I. Solvent Green 3 to C.I. Acid Green 25

The water-insoluble Solvent Green 3 is converted to the water-soluble Acid Green 25 through sulfonation.

Materials:

- C.I. Solvent Green 3
- Oleum (fuming sulfuric acid, e.g., 20-30% SO_3)

Procedure:

- In a reaction vessel equipped for temperature control and stirring, carefully add C.I. Solvent Green 3 to oleum. The reaction is exothermic and should be controlled.
- Heat the mixture to a temperature between 80-120 °C. The exact temperature and reaction time will influence the degree of sulfonation.
- Maintain the reaction at this temperature with stirring for several hours until the desired degree of sulfonation is achieved. This can be monitored by checking the solubility of the product in water.
- After the reaction is complete, cool the mixture carefully.
- The reaction mixture is then "drowned" by pouring it onto ice or into a large volume of cold water. This precipitates the sulfonated product.
- The precipitated C.I. Acid Green 25 is collected by filtration.
- The crude product is then purified. This can be done by washing with a brine solution to help salt out the dye, followed by recrystallization or treatment with a flocculant to remove impurities.^[7] The final product is typically isolated as its disodium salt.

Characterization of C.I. Acid Green 25

A comprehensive characterization of the synthesized C.I. Acid Green 25 is essential to confirm its identity, purity, and properties. The following are key characterization techniques and the expected results.

Physical and Chemical Properties

A summary of the key physical and chemical properties of C.I. Acid Green 25 is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{28}H_{20}N_2Na_2O_8S_2$	[3][4]
Molecular Weight	622.58 g/mol	[3][4]
Appearance	Dark green to dark blue or black powder	[4]
Melting Point	233-240 °C	[4]
Solubility	Soluble in water. Slightly soluble in ethanol and acetone. Insoluble in chloroform and toluene.	[1][2]

Spectroscopic Characterization

3.2.1. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the dye in the visible region of the electromagnetic spectrum.

Experimental Protocol:

- Prepare a dilute stock solution of C.I. Acid Green 25 in deionized water.
- From the stock solution, prepare a series of dilutions of known concentrations.

- Record the UV-Vis spectrum of each solution using a spectrophotometer, typically in the range of 400-800 nm, using deionized water as a blank.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Expected Data:

Parameter	Value	Reference
λ_{max} 1	~608 nm	[3]
λ_{max} 2	~642 nm	[3]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Experimental Protocol:

- Prepare a solid sample of C.I. Acid Green 25 for analysis. This is typically done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Record the FTIR spectrum over a typical range of 4000-400 cm^{-1} .

Expected Data:

Wavenumber (cm^{-1})	Assignment
~3400	N-H stretching
~1650	C=O stretching (quinone)
~1590, ~1490	C=C stretching (aromatic rings)
~1180, ~1040	S=O stretching (sulfonate group)
~830	C-H bending (aromatic)

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbon atoms.

Experimental Protocol:

- Dissolve a small amount of C.I. Acid Green 25 in a suitable deuterated solvent, such as D_2O or DMSO-d_6 .
- Record the ^1H and ^{13}C NMR spectra using an NMR spectrometer.

Expected Data (^1H NMR - Predicted):

- Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm.
- Methyl Protons: A singlet around 2.3-2.5 ppm.
- N-H Protons: A broad signal, which may be exchangeable with D_2O .

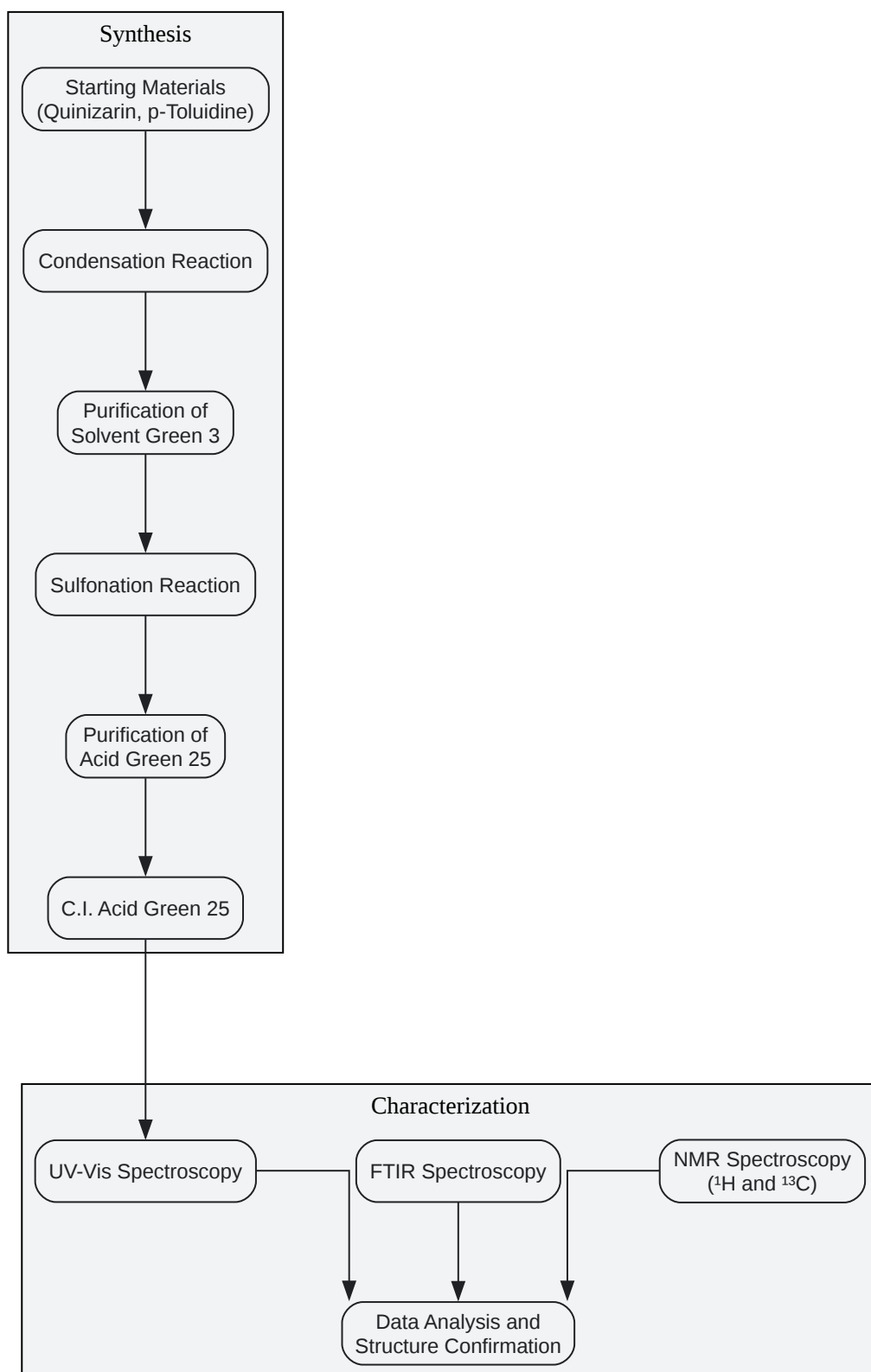
Expected Data (^{13}C NMR - Predicted):

- Carbonyl Carbons (C=O): Signals in the range of 180-190 ppm.
- Aromatic Carbons: A complex set of signals between 110-150 ppm.
- Methyl Carbons: A signal around 20-25 ppm.

Note: Specific, experimentally verified high-resolution NMR data for C.I. Acid Green 25 is not readily available in the public domain. The expected chemical shifts are based on the known molecular structure and typical values for similar compounds.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of C.I. Acid Green 25.



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Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has outlined the synthesis and characterization of C.I. Acid Green 25. The synthesis is a robust two-step process involving a condensation reaction to form the chromophore, followed by sulfonation to impart water solubility. The characterization of the final product using a combination of spectroscopic techniques is crucial for confirming its chemical identity and purity. The provided protocols and expected data serve as a valuable resource for researchers and professionals working with this important class of anthraquinone dyes. Further research could focus on optimizing the synthesis to improve yield and reduce environmental impact, as well as exploring novel applications for this versatile dye.

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